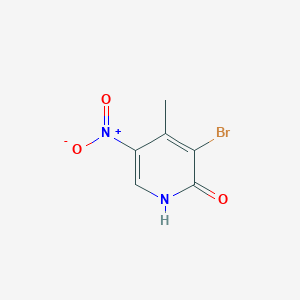

3-Bromo-4-methyl-5-nitropyridin-2-ol

Description

The exact mass of the compound 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTIUCLTXGGQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653951 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049706-72-0 | |

| Record name | 3-Bromo-4-methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049706-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Pyridin-2-ol Scaffolds

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Substituted pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds.[1][2] The pyridin-2-ol (or 2-pyridone) tautomer, in particular, offers a versatile platform for introducing functional groups that can modulate a molecule's pharmacological profile. The target molecule of this guide, this compound, is a highly functionalized intermediate. The presence of a bromine atom, a nitro group, a methyl group, and a hydroxyl group on the pyridine ring provides multiple reactive handles for further chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical agents.

This guide provides a detailed, scientifically-grounded pathway for the synthesis of this key intermediate, focusing on the rationale behind the chosen methodology, a step-by-step protocol, and critical data analysis.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct and efficient pathway to synthesize this compound is through the electrophilic bromination of its direct precursor, 4-Methyl-5-nitropyridin-2-ol. This reaction leverages the principles of electrophilic aromatic substitution on a substituted pyridine ring.

Caption: Overall reaction scheme for the bromination of the precursor.

Mechanistic Rationale and Causality

The success of this synthesis hinges on understanding the directing effects of the substituents on the pyridine ring during electrophilic aromatic substitution.[3]

-

Activating Group (-OH): The hydroxyl group at the 2-position is a powerful activating group and is ortho-, para- directing. In its pyridin-2-one tautomeric form, the amide-like character still strongly directs incoming electrophiles.

-

Activating Group (-CH₃): The methyl group at the 4-position is a weakly activating group and is also ortho-, para- directing.

-

Deactivating Group (-NO₂): The nitro group at the 5-position is a strong deactivating group and is meta- directing.

The position of bromination is determined by the interplay of these electronic effects. The C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating nitro group. The C6 position is also ortho to the hydroxyl group, but it is adjacent to the ring nitrogen and ortho to the deactivating nitro group, making it less favorable for substitution. Therefore, the incoming bromine electrophile is selectively directed to the C3 position, which is the most nucleophilic and sterically accessible site, leading to the desired product with high regioselectivity. The use of acetic acid as a solvent provides a polar protic medium that can facilitate the reaction.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure reported by The Royal Society of Chemistry.[4]

Materials and Reagents:

-

4-Methyl-5-nitropyridin-2-ol

-

Acetic Acid (AcOH), glacial

-

Bromine (Br₂)

-

Toluene

-

Acetonitrile (CH₃CN)

-

Ice

-

Water (deionized)

Procedure:

-

Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in glacial acetic acid (1000 mL) in a suitable reaction vessel equipped with a dropping funnel and magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Add bromine (208 mL, 4.08 mol, 6 equivalents) dropwise over a period of 1.5 hours, maintaining the temperature of the mixture.[4]

-

After the addition is complete, stir the mixture for an additional 5 minutes.

-

Carefully pour the reaction mixture into 2000 mL of an ice-water slurry and stir vigorously for 1 hour. A precipitate will form.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid residue sequentially with water (3 x 100 mL).

-

Dry the product in vacuo.

-

To remove residual solvents, strip the dried solid with toluene (2 x 500 mL) and then acetonitrile (500 mL) under reduced pressure.

-

This procedure affords this compound as a yellow solid.

Data Presentation and Expected Outcome

The following table summarizes the quantitative data from the reference procedure, demonstrating the efficiency of this synthesis.[4]

| Parameter | Value |

| Starting Material Mass | 104.5 g |

| Starting Material Moles | 0.68 mol |

| Product Mass | 143.8 g |

| Yield | 91% |

| Appearance | Yellow Solid |

Self-Validation and Characterization

The trustworthiness of this protocol is supported by its high reported yield. To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, showing the expected signals for the methyl group and the remaining aromatic proton, and the correct carbon shifts.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product, corresponding to the formula C₆H₅BrN₂O₃.

-

Melting Point Analysis: A sharp melting point range will indicate a high degree of purity.

Safety and Handling Considerations

-

Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

-

Acetic Acid (AcOH): Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with appropriate PPE.

-

General Precautions: The reaction is exothermic, especially during the addition of bromine. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of this compound via electrophilic bromination of 4-Methyl-5-nitropyridin-2-ol is a robust, high-yielding, and regioselective process.[4] The procedure is straightforward and relies on well-understood principles of aromatic chemistry, making it a reliable method for producing this valuable intermediate for applications in pharmaceutical research and development. The multi-functional nature of the product provides a versatile platform for the subsequent construction of more complex molecular architectures.

References

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- Kumar, D., et al. (2022). Various routes for the synthesis of functionalized pyridines.

- National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)

- ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and....

- Semantic Scholar. (n.d.). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

- ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- National Institutes of Health. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.

- ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- Google Patents. (n.d.).

- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

- Google Patents. (n.d.).

- Master Organic Chemistry. (2018).

Sources

An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitropyridin-2-ol (CAS 1049706-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methyl-5-nitropyridin-2-ol is a highly functionalized heterocyclic compound belonging to the substituted pyridinone class. Its structure, featuring a bromine atom, a methyl group, and a nitro group on a pyridin-2-ol core, makes it a valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups offers multiple reaction sites for further molecular elaboration, rendering it a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The pyridone scaffold itself is recognized as a "privileged structure" in drug design, known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and predicted data.

| Property | Value | Source |

| CAS Number | 1049706-72-0 | [2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2] |

| Molecular Weight | 233.02 g/mol | [2] |

| Appearance | White to off-white or yellow solid | [3] |

| Boiling Point (Predicted) | 382.5°C at 760 mmHg | [2] |

| Density (Predicted) | 1.858 g/cm³ | [2] |

| pKa (Predicted) | -0.51 ± 0.28 | [4] |

| Storage | Sealed in dry, room temperature or 2-8°C | [5][6] |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 4-methyl-5-nitropyridin-2-ol. This reaction is typically carried out using elemental bromine in a suitable solvent, such as acetic acid.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridin-2-ol ring is activated towards electrophilic attack by the hydroxyl group. The reaction can be visualized as follows:

Figure 1: General overview of the electrophilic bromination mechanism.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

Materials:

-

4-Methyl-5-nitropyridin-2-ol

-

Acetic Acid (Glacial)

-

Bromine

-

Ice-water

-

Toluene

-

Acetonitrile

Procedure:

-

Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

-

Carefully add bromine (6.0 eq) dropwise to the suspension over a period of 1.5 hours.

-

Stir the mixture for 5 minutes after the addition is complete.

-

Pour the reaction mixture into a beaker of ice-water and continue stirring for 1 hour.

-

Collect the resulting precipitate by filtration.

-

Wash the solid residue with water.

-

Dry the product in vacuo.

-

Further stripping with toluene and acetonitrile can be performed to remove residual solvents.

This procedure typically affords the title compound as a yellow solid with a high yield.

Purification and Characterization

Purification

The primary method for purifying crude this compound is recrystallization .[7][8] The choice of solvent is critical and should be determined experimentally, with the ideal solvent dissolving the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for pyridone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

For more challenging purifications, column chromatography using silica gel is an effective alternative.[9] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can separate the desired product from impurities.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromo, nitro, and hydroxyl/oxo groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon atoms attached to the electron-withdrawing bromine and nitro groups, as well as the carbonyl carbon, are expected to appear at lower fields (higher ppm values).

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group, bromine atom, and potentially the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad peak for the N-H stretch (in the pyridinone tautomer) or O-H stretch (in the hydroxypyridine tautomer).

-

A strong absorption for the C=O stretch of the pyridone ring.

-

Bands corresponding to the asymmetric and symmetric stretches of the nitro group.

-

Absorptions for C-H, C-N, and C-Br bonds.

Reactivity and Potential Applications

The multiple functional groups on the this compound ring system provide a rich platform for a variety of chemical transformations.

Figure 2: Potential reaction pathways for this compound.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, potentially allowing for nucleophilic substitution of the bromine atom under certain conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This introduces a new site for functionalization, such as amide bond formation or diazotization.

-

Reactions at the Hydroxyl/Oxo Group: The pyridin-2-ol moiety can undergo O-alkylation or other modifications, further diversifying the molecular structure.

The versatility of this intermediate makes it highly valuable in the synthesis of novel compounds for drug discovery programs. Pyridone derivatives have shown a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[10]

Safety and Handling

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary if handling the powder outside of a fume hood.[11]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[12] While specific data for this compound is unavailable, it is prudent to avoid excessive heating.

Conclusion

This compound is a strategically important synthetic intermediate with a high density of functional groups that can be selectively manipulated. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthetic pathways, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in the laboratory.

References

-

Chen, J., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. [Link]

-

Deshmukh, A. R., et al. (2018). Synthesis and characterization of substituted pyridones using isatoic anhydride. JETIR, 5(9). [Link]

-

Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]

-

Ribeiro da Silva, M. A. V., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 437-444. [Link]

-

Al-Iraqi, M. A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, 24(12), 2291. [Link]

-

IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. [Link]

-

Köse, D. A., et al. (2015). Thermal degradation steps and temperatures details. ResearchGate. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

LibreTexts Chemistry. (2023). Recrystallization. [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]

-

Matrix Fine Chemicals. (n.d.). 3-BROMO-5-NITROPYRIDIN-2-OL | CAS 15862-33-6. [Link]

-

North Carolina State University Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube. [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). Bromination Products of Nitropyridine. Journal of the American Chemical Society, 75(1), 159-161. [Link]

-

PubChemLite. (n.d.). 3-bromo-4-methyl-5-nitropyridine (C6H5BrN2O2). [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]

-

Ferreira, G. N., et al. (2001). Thiophilic Interaction Chromatography for Supercoiled Plasmid DNA Purification. Biotechnology and Bioengineering, 72(5), 536-544. [Link]

-

Matsumura, S., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5001. [Link]

-

Cherney, R. J., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. The Journal of Organic Chemistry, 87(18), 12389-12394. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

ResearchGate. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. [Link]

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. indiamart.com [indiamart.com]

- 4. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [amp.chemicalbook.com]

- 5. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [sigmaaldrich.com]

- 6. achmem.com [achmem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. jetir.org [jetir.org]

- 10. 3-BROMO-5-NITROPYRIDIN-2-OL | CAS 15862-33-6 [matrix-fine-chemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-methyl-5-nitropyridin-2-ol

This guide provides a comprehensive technical overview of the molecular structure of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the nuanced structural features of the molecule, its synthesis, and its analytical characterization, offering field-proven insights into its chemical behavior.

Introduction: Unveiling a Multifaceted Pyridine Derivative

This compound (CAS No. 1049706-72-0) is a polysubstituted aromatic heterocycle.[1] Its structure is characterized by a pyridine ring functionalized with a bromine atom, a methyl group, a nitro group, and a hydroxyl group. The strategic placement of these substituents imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (methyl and hydroxyl) groups on the same scaffold creates a molecule with diverse potential for chemical transformations and biological interactions.

A critical aspect of the molecular structure of 2-hydroxypyridines is the existence of a tautomeric equilibrium between the enol form (pyridin-2-ol) and the keto form (pyridin-2(1H)-one). This phenomenon is central to understanding the reactivity and physical properties of this compound.

The Tautomeric Landscape: A Duality of Structure

The concept of tautomerism is fundamental to the molecular identity of this compound. It co-exists as two distinct, readily interconvertible isomers: the hydroxy form and the pyridone form.

-

This compound (Enol/Hydroxy Form): In this form, the oxygen atom is attached to the C2 position of the pyridine ring via a single bond, and a hydrogen atom is covalently bonded to the oxygen, forming a hydroxyl group. The pyridine ring retains its aromatic character.

-

3-Bromo-4-methyl-5-nitropyridin-2(1H)-one (Keto/Pyridone Form): Here, the oxygen atom is double-bonded to the C2 carbon, forming a carbonyl group. The hydrogen atom is bonded to the ring nitrogen at the N1 position.

Caption: Tautomeric equilibrium of the title compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound has been reported in the supplementary information of a publication by the Royal Society of Chemistry.[2] The following protocol is adapted from this source, providing a reliable method for obtaining the target compound.

Materials and Reagents

-

4-Methyl-5-nitropyridin-2-ol

-

Acetic Acid (AcOH)

-

Bromine (Br₂)

-

Ice

-

Water

-

Toluene

-

Acetonitrile (CH₃CN)

Step-by-Step Experimental Procedure

-

Suspension: Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).

-

Bromination: Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.

-

Stirring: Stir the reaction mixture for 5 minutes after the addition of bromine is complete.

-

Quenching: Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.

-

Filtration and Washing: Filter the resulting suspension and wash the residue with water (3 x 100 mL).

-

Drying and Stripping: Dry the solid in vacuo and then strip with toluene (2 x 500 mL) and acetonitrile (500 mL).

-

Product: This procedure affords this compound as a yellow solid (143.8 g, 91% yield).[2]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: An Analog-Informed Perspective

While specific, published spectroscopic data for this compound is scarce, we can predict its characteristic spectral features based on data from closely related analogs and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this molecule will be influenced by the predominant tautomeric form in the chosen deuterated solvent.

¹H NMR:

-

Pyridone Tautomer: A single aromatic proton (H6) is expected, likely appearing as a singlet in the downfield region (δ 8.0-9.0 ppm). The N-H proton will likely be a broad singlet, with its chemical shift being solvent and concentration-dependent. The methyl protons will appear as a singlet, likely in the range of δ 2.0-2.5 ppm. For comparison, the aromatic protons of 3-bromo-5-nitropyridin-2-amine in CDCl₃ appear at δ 8.94 and 8.50 ppm.[3]

-

Hydroxy Tautomer: The aromatic proton (H6) will also be a singlet in a similar region. The hydroxyl proton will be a broad singlet, and its chemical shift will be highly variable. The methyl protons will remain a singlet.

¹³C NMR: The carbon signals will be diagnostic of the tautomeric form.

-

Pyridone Tautomer: The carbonyl carbon (C2) will be significantly downfield, typically in the range of δ 160-180 ppm. The remaining aromatic carbons will appear in the δ 100-150 ppm region.

-

Hydroxy Tautomer: The C2 carbon, now bonded to the hydroxyl group, will be shifted upfield compared to the pyridone form, likely appearing in the δ 150-160 ppm range.

| Predicted ¹³C NMR Chemical Shifts (ppm) | Pyridone Form | Hydroxy Form |

| C2 | 160-180 (C=O) | 150-160 (C-OH) |

| C3 | ~110-120 (C-Br) | ~110-120 (C-Br) |

| C4 | ~140-150 (C-CH₃) | ~140-150 (C-CH₃) |

| C5 | ~130-140 (C-NO₂) | ~130-140 (C-NO₂) |

| C6 | ~140-150 (C-H) | ~140-150 (C-H) |

| CH₃ | ~15-25 | ~15-25 |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the dominant tautomer.

-

Pyridone Tautomer: A strong absorption band corresponding to the C=O stretch will be observed in the range of 1650-1700 cm⁻¹. An N-H stretching band will be present in the 3000-3400 cm⁻¹ region.

-

Hydroxy Tautomer: A broad O-H stretching band will be seen in the 3200-3600 cm⁻¹ region, and the C=O stretch will be absent.

Both tautomers will exhibit characteristic absorptions for C-H, C=C, C=N, and NO₂ stretching and bending vibrations. The asymmetric and symmetric stretches of the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals.

Plausible Fragmentation Pathways:

-

Loss of NO₂: [M - 46]⁺

-

Loss of CO (from pyridone form): [M - 28]⁺

-

Loss of Br•: [M - 79/81]⁺

-

Cleavage of the methyl group: [M - 15]⁺

Conclusion

This compound is a molecule defined by its tautomeric nature and the interplay of its diverse functional groups. This guide has provided a comprehensive analysis of its molecular structure, a validated synthetic protocol, and an informed prediction of its spectroscopic characteristics. For researchers in medicinal chemistry and drug development, a thorough understanding of these fundamental properties is paramount for the successful design and synthesis of novel therapeutic agents. The insights presented herein serve as a robust foundation for future investigations and applications of this versatile chemical entity.

References

-

Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. 2013. Available at: [Link]

-

PubChem. 2-Amino-4-methyl-5-nitropyridine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Introduction

3-Bromo-4-methyl-5-nitropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique constellation of functional groups—a bromine atom, a methyl group, a nitro group, and a hydroxyl group on a pyridine core—imparts a distinct chemical reactivity and potential for diverse applications. The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one, a factor that profoundly influences its spectroscopic properties.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for acquiring this data, offering insights into the experimental rationale and the interpretation of the resulting spectra. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of this and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. Given the potential for tautomerism, the choice of solvent can influence the observed spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this analysis due to its ability to dissolve a wide range of organic compounds and its potential to engage in hydrogen bonding, which can help in observing the labile N-H/O-H proton.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the labile hydroxyl/amine proton.

| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet, broad | 1H | N-H (from pyridone tautomer) |

| ~8.5 | Singlet | 1H | H6 (aromatic) |

| ~2.4 | Singlet | 3H | -CH₃ |

Rationale for Predictions:

-

The N-H proton of the pyridone tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the DMSO solvent, appearing as a broad singlet at a high chemical shift.[2]

-

The lone aromatic proton (H6) is deshielded by the electronegative nitrogen atom and the electron-withdrawing nitro group, leading to a downfield chemical shift.

-

The methyl protons (-CH₃) are attached to an sp²-hybridized carbon and will appear as a singlet in the typical alkyl-aromatic region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the chemical environment of each of the six unique carbon atoms in the molecule.

| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (C=O of pyridone tautomer) |

| ~150 | C4 (quaternary, attached to -CH₃) |

| ~145 | C6 (aromatic CH) |

| ~135 | C5 (quaternary, attached to -NO₂) |

| ~110 | C3 (quaternary, attached to -Br) |

| ~18 | -CH₃ |

Rationale for Predictions:

-

C2: The carbon of the carbonyl group in the dominant pyridone tautomer is expected to have the most downfield chemical shift.[3]

-

C4, C5, C3: These quaternary carbons are influenced by their respective substituents. The carbon attached to the methyl group (C4) and the nitro group (C5) will be downfield, while the carbon bearing the bromine atom (C3) will be upfield relative to unsubstituted carbons.[4][5]

-

C6: This protonated aromatic carbon will have a chemical shift influenced by the adjacent nitrogen and nitro group.[2]

-

-CH₃: The methyl carbon will have a characteristic upfield chemical shift.[3]

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical Parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[6]

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The spectrum will be dominated by absorptions from the nitro group, the carbonyl of the pyridone tautomer, and the N-H/O-H bond.

Predicted IR Spectral Data

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Broad, Medium | N-H stretch (pyridone), O-H stretch (pyridin-2-ol) |

| ~1660 | Strong | C=O stretch (pyridone tautomer) |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1300 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium-Weak | C=C and C=N ring stretching |

Rationale for Predictions:

-

The N-H/O-H stretching region will likely show a broad absorption due to hydrogen bonding in the solid state.

-

A strong C=O stretching band around 1660 cm⁻¹ is a key indicator of the pyridone tautomer being the major form in the solid state.[7]

-

The nitro group will exhibit two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[8]

-

Absorptions for C=C and C=N stretching within the aromatic ring will also be present, though they may be less intense than the carbonyl and nitro bands.[9]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[10][11]

-

Preparation:

-

Gently grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes light scattering.[11]

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[11]

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typical Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the compound and offers valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[12]

Predicted Mass Spectral Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

| Predicted ESI-MS Data | |||

| Ionization Mode | m/z (⁷⁹Br / ⁸¹Br) | Ion | Notes |

| Positive | 247.96 / 249.96 | [M+H]⁺ | Protonated molecule |

| Negative | 245.95 / 247.95 | [M-H]⁻ | Deprotonated molecule |

Rationale for Predictions:

-

The molecular weight of C₆H₅⁷⁹BrN₂O₃ is 247.96 g/mol . ESI in positive mode will likely result in the protonated molecule [M+H]⁺, while negative mode will yield the deprotonated molecule [M-H]⁻.[13]

-

Fragmentation (MS/MS):

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da).[14]

-

Loss of CO: Pyridones can undergo a characteristic loss of carbon monoxide (28 Da).

-

Loss of Br•: Cleavage of the C-Br bond can also occur.

-

Experimental Protocol for ESI-MS

This protocol describes a direct infusion method for rapid analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

-

Instrument Setup (Direct Infusion):

-

Use a syringe pump to introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

-

Typical ESI Source Parameters:

-

Capillary voltage: 3-4 kV

-

Source temperature: 100-150 °C

-

Desolvation gas (N₂) flow: 5-10 L/min

-

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ions and subjecting them to collision-induced dissociation (CID).

-

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, grounded in the established principles of spectroscopy and comparison with analogous structures, serves as a reliable benchmark for researchers. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data. By integrating the insights from these orthogonal analytical techniques, scientists can confidently verify the identity and purity of this important heterocyclic compound, thereby ensuring the integrity of their research and development endeavors.

References

-

Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

UMass OWL. (n.d.). IR Group Frequencies. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Scribd. (n.d.). Organic IR Absorption Guide. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Royal Society of Chemistry. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 5a. [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PubChemLite. (n.d.). 3-bromo-2-hydroxy-5-nitropyridine (C5H3BrN2O3). [Link]

-

ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

University of Rochester. (n.d.). Notes on NMR Solvents. [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds[10].. [Link]

-

ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

-

PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

-

Testbook. (n.d.). [Solved] The correct match of 13C NMR chemical shift values (&de. [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. [Link]

-

PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Link]

-

PubMed. (2021). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1 H and 13 C NMR chemical shifts and electronic circular dichroism spectra. [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239). [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

Sources

- 1. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum [chemicalbook.com]

- 2. testbook.com [testbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR Group Frequencies [owl.umass.edu]

- 9. scribd.com [scribd.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. mdpi.com [mdpi.com]

- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles: The 'Why' of a Theoretical Approach

An In-depth Technical Guide to the Theoretical Investigation of 3-Bromo-4-methyl-5-nitropyridin-2-ol

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As direct experimental and theoretical data for this specific molecule are not extensively published, this document serves as a predictive and methodological whitepaper. It outlines a robust computational workflow, grounded in established principles of quantum chemistry, designed to elucidate the molecule's structural, spectroscopic, and electronic properties. The protocols described herein are synthesized from best practices applied to analogous pyridine systems, ensuring a scientifically rigorous approach for researchers and drug development professionals.[1][2][3]

Before embarking on synthesis and experimental characterization, a theoretical study provides invaluable foresight. It allows for the a priori determination of the most stable molecular structure, prediction of spectroscopic signatures for later experimental validation, and mapping of electronic properties that govern reactivity and potential intermolecular interactions.[4] For a molecule like this compound, a key structural question is the tautomeric equilibrium between the pyridin-2-ol form and the 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one form. Computational chemistry can precisely determine the energetic favorability of each tautomer, guiding synthetic and analytical efforts.

The core of this guide leverages Density Functional Theory (DFT), a quantum mechanical method that offers a formidable balance of computational accuracy and efficiency for molecules of this size.[4][5] DFT calculations allow us to model the electron density of the system to derive its energy, structure, and various properties.

The Computational Workflow: A Step-by-Step Protocol

A successful theoretical study is built upon a logical and self-validating workflow. The choice of method and basis set is critical; for this system, the B3LYP functional combined with the 6-311++G(d,p) basis set is recommended. B3LYP is a hybrid functional known for its reliability in describing the geometry and electronics of organic molecules, while the 6-311++G(d,p) basis set is sufficiently flexible to accurately model the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1][6]

Protocol 2.1: Geometry Optimization and Vibrational Analysis

-

Structure Input : Build the initial 3D structures for both the this compound and 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one tautomers using molecular modeling software (e.g., GaussView).

-

Optimization Calculation : Perform a full geometry optimization for both tautomers using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[4]

-

Frequency Calculation : Upon successful optimization, perform a vibrational frequency calculation at the same level of theory. The primary purpose is to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.[4] A secondary benefit is the prediction of the infrared (IR) and Raman spectra.

-

Tautomer Stability : Compare the final electronic energies (including zero-point vibrational energy correction) of the two optimized tautomers. The tautomer with the lower energy is the more stable and, therefore, the more likely form to be observed experimentally.

Caption: Optimized structure of this compound.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated to specific molecular motions. This allows for the assignment of experimental FT-IR and Raman bands, confirming the presence of key functional groups. Key vibrational modes to analyze include the O-H stretch (for the -ol tautomer), the C=O stretch (for the -one tautomer), symmetric and asymmetric NO₂ stretches, and C-Br stretches. [7][8] Table 2: Predicted Key Vibrational Frequencies (Illustrative, Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | ~3400-3500 | Medium, Broad |

| C-H Stretch (Aromatic) | ~3050-3150 | Weak |

| C-H Stretch (Methyl) | ~2950-3000 | Medium |

| C=C, C=N Stretch | ~1580-1620 | Strong |

| NO₂ Asymmetric Stretch | ~1530-1560 | Very Strong |

| NO₂ Symmetric Stretch | ~1340-1360 | Strong |

| C-Br Stretch | ~600-680 | Medium |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. [7]Theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can be used to assign complex experimental spectra, especially for distinguishing between closely related isomers or tautomers.

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify these properties.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. [4]* HOMO : Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. [9]

Sources

- 1. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. indiamart.com [indiamart.com]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ripublication.com [ripublication.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Isolation, and Significance of 3-Bromo-4-methyl-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details a robust and high-yield synthetic protocol, outlines purification and isolation procedures, and discusses the compound's significance as a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of Substituted Nitropyridinols

Substituted pyridin-2-ol scaffolds, particularly those bearing a nitro group, are of significant interest in the field of medicinal chemistry. The pyridine ring is a common motif in a vast number of pharmaceuticals, and the presence of a nitro group offers a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, and it can be readily reduced to an amino group, opening up further avenues for derivatization.

This compound is a prime example of a strategically functionalized intermediate. The bromine atom at the 3-position, the methyl group at the 4-position, the nitro group at the 5-position, and the hydroxyl group at the 2-position (which exists in tautomeric equilibrium with its pyridin-2(1H)-one form) provide multiple points for chemical modification. This multi-functional nature makes it a valuable precursor for the synthesis of complex heterocyclic systems, which are often sought after in drug discovery programs targeting kinases and other enzymes. The exploration of nitropyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases highlights the therapeutic potential of molecules derived from intermediates like this compound[1][2].

This guide will provide a detailed exposition on the synthesis and isolation of this important compound, underpinned by established protocols and an understanding of the underlying chemical principles.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through the direct bromination of its precursor, 4-Methyl-5-nitropyridin-2-ol. This electrophilic aromatic substitution reaction proceeds with high efficiency and provides the desired product in excellent yield.

Synthesis of the Precursor: 4-Methyl-5-nitropyridin-2-ol

While various methods for the synthesis of substituted nitropyridines exist, a common approach involves the cyclization of acyclic precursors. For instance, multicomponent reactions are often employed to construct the pyridine ring with the desired substitution pattern[3][4]. The synthesis of 4-methyl-substituted 5-nitropyridines can be achieved through the reaction of nitroacetone, an aldehyde equivalent, a β-dicarbonyl compound, and an ammonium salt[3].

Bromination of 4-Methyl-5-nitropyridin-2-ol

The following protocol is adapted from supplementary information provided by The Royal Society of Chemistry and represents a reliable and scalable method for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (AcOH).

-

Addition of Bromine: While stirring the suspension, add bromine (Br₂) (6.0 eq) dropwise over a period of 1.5 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Pour the reaction mixture into ice-water and stir for 1 hour to precipitate the product.

-

Collect the resulting solid by filtration and wash the residue thoroughly with water.

-

Dry the solid in vacuo.

-

To remove any residual acetic acid, strip the solid with toluene and then with acetonitrile (CH₃CN).

-

-

Final Product: This procedure affords this compound as a yellow solid with a reported yield of 91%.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting material to some extent and is unreactive towards bromine. It also facilitates the electrophilic nature of the bromination reaction.

-

Excess Bromine: The use of a significant excess of bromine ensures the complete conversion of the starting material to the desired brominated product.

-

Ice-Water Quench: Pouring the reaction mixture into ice-water serves two purposes: it stops the reaction and precipitates the product, which has low solubility in water.

-

Stripping with Toluene and Acetonitrile: This azeotropic removal of the high-boiling acetic acid is a crucial step for obtaining a pure, dry product.

Diagram of the Synthetic Workflow:

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines | MDPI [mdpi.com]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Bromo-4-methyl-5-nitropyridin-2-ol: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Intrigue

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous clinically significant molecules.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design.[1] The compound 3-Bromo-4-methyl-5-nitropyridin-2-ol emerges as a particularly compelling subject for investigation. Its structure is adorned with a strategic combination of functional groups: a bromine atom, a nitro group, and a hydroxyl group, each poised to contribute to a distinct biological activity profile. The presence of a bromine atom can enhance lipophilicity and may act as a good leaving group, potentially increasing the compound's reactivity.[2] The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic nature of the pyridine ring and is a common feature in compounds with anticancer and antimicrobial properties.[3][4][5][6][7][8] The pyridin-2-ol tautomer introduces a potential site for hydrogen bonding and metal chelation, further expanding its interactive capabilities.

This technical guide serves as a comprehensive exploration of the potential biological activities of this compound. Drawing upon established principles of medicinal chemistry and evidence from structurally related compounds, we will delve into its prospective applications as an anticancer and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for initiating a thorough investigation into this promising molecule. We will not only theorize its potential but also provide detailed, field-proven experimental protocols to empirically validate these hypotheses.

Part 1: The Anticancer Potential - A Multi-pronged Hypothesis

The nitropyridine scaffold has been identified in a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types.[3] These agents have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site of tubulin.[3] Furthermore, various pyridine derivatives have demonstrated significant antiproliferative properties against numerous cancer cell lines, including leukemia, breast, and liver cancer.[9][10] The presence of a nitro group, in particular, has been associated with enhanced cytotoxic effects.[11]

Based on this compelling evidence from related compounds, we hypothesize that this compound possesses significant anticancer activity, potentially acting through one or more of the following mechanisms:

-

Disruption of Microtubule Dynamics: The nitropyridine core suggests a strong possibility of interaction with tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis.

-

Induction of Apoptosis: Many pyridine-based compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[9]

-

Enzyme Inhibition: The pyridine scaffold is a known pharmacophore in a multitude of enzyme inhibitors.[12][13] It is plausible that this compound could selectively inhibit kinases or other enzymes crucial for cancer cell survival and proliferation.

Experimental Workflow for Anticancer Activity Assessment

To systematically investigate the anticancer potential of this compound, the following phased experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of the compound's efficacy and mechanism of action.

Caption: Proposed experimental workflow for assessing the anticancer activity of this compound.

Detailed Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.[3]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., G-PEM), and GTP.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (DMSO).

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.[3]

Anticipated Data and Interpretation

| Assay | Parameter Measured | Anticipated Outcome for Active Compound | Interpretation |

| MTT Assay | IC50 value | Low micromolar or nanomolar IC50 | Potent cytotoxic activity against cancer cells. |

| Cell Cycle Analysis | Percentage of cells in G2/M phase | Significant increase in the G2/M population | Induction of cell cycle arrest, possibly due to microtubule disruption. |

| Tubulin Polymerization Assay | Rate of increase in absorbance at 340 nm | Dose-dependent decrease in the rate of polymerization | Direct inhibition of tubulin assembly. |

Part 2: The Antimicrobial Frontier - Targeting Pathogenic Microbes

The pyridine scaffold is a recurring motif in a wide array of antimicrobial agents.[5][14] Substituted pyridinols, including those with bromine atoms, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[2] The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[2] Furthermore, nitropyridine derivatives have also been reported to possess significant antimicrobial properties.[4][5] The presence of electron-withdrawing groups on the pyridine ring can enhance the antimicrobial potential of the compound.[4]

Given these precedents, this compound is a strong candidate for possessing antimicrobial activity. The combination of the pyridin-2-ol core, the bromo substituent, and the nitro group creates a molecule with the potential to combat a range of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of this compound can be achieved through the following workflow:

Caption: Proposed experimental workflow for evaluating the antimicrobial activity of this compound.

Detailed Experimental Protocols

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

-

Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates under suitable conditions.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Anticipated Data and Interpretation

| Assay | Parameter Measured | Anticipated Outcome for Active Compound | Interpretation |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Low µg/mL or µM values | Potent antimicrobial activity. |

| MBC/MFC Assay | Minimum Bactericidal/Fungicidal Concentration | MBC/MIC ratio ≤ 4 | Bactericidal or fungicidal activity. |

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, with a structural framework that suggests a strong potential for both anticancer and antimicrobial activities. This technical guide has outlined a rational, evidence-based hypothesis for these biological activities and has provided a detailed roadmap for their experimental validation. The proposed workflows and protocols are designed to be robust and to yield clear, interpretable data that will elucidate the compound's therapeutic potential.

Future research should focus on the synthesis of this compound, followed by the systematic execution of the described experimental plans. Promising results from these in vitro studies would warrant further investigation into its in vivo efficacy, safety profile, and the potential for lead optimization through medicinal chemistry efforts. The exploration of this compound could lead to the development of novel therapeutic agents to address the pressing global challenges of cancer and infectious diseases.

References

- 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024, November 7). PubMed Central.

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). [No primary source name available].

- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC. (2022, August 12). NIH.

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [No primary source name available].

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25).

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. PubMed Central.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

- (PDF) Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). (2021, September 30).

- Role of pyridines as enzyme inhibitors in medicinal chemistry.

- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv

- Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC. NIH.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [No primary source name available].

- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [No primary source name available].

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]